

Application Notes and Protocols: PKI-166 in Pancreatic Cancer Research Models

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Compound of Interest

Compound Name: *Pki-166*

Cat. No.: *B1678508*

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Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and inherent resistance to conventional therapies. A key driver of PDAC progression is the aberrant signaling of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). EGFR is overexpressed in a significant proportion of pancreatic cancers, correlating with increased tumor growth and metastasis. **PKI-166** is a potent, orally bioavailable small molecule inhibitor that selectively targets the tyrosine kinase activity of both EGFR and HER2, making it a valuable tool for investigating the role of these pathways in pancreatic cancer and for preclinical evaluation of dual EGFR/HER2 inhibition as a therapeutic strategy. These application notes provide a summary of the use of **PKI-166** in pancreatic cancer research models, along with detailed protocols for its application.

Data Presentation

In Vitro Efficacy of PKI-166

The following table summarizes the in vitro activity of **PKI-166**.

Parameter	Cell Line	Value	Reference
EGFR Tyrosine Kinase Inhibition (IC50)	N/A (Enzymatic Assay)	0.7 nM	[1]
EGFR Autophosphorylation Inhibition	L3.6pl (Human Pancreatic Cancer)	Dose-dependent	[2][3]
Synergy with Gemcitabine	L3.6pl (Human Pancreatic Cancer)	PKI-166 (0.03 μ M) enhanced gemcitabine-mediated cytotoxicity	[1]

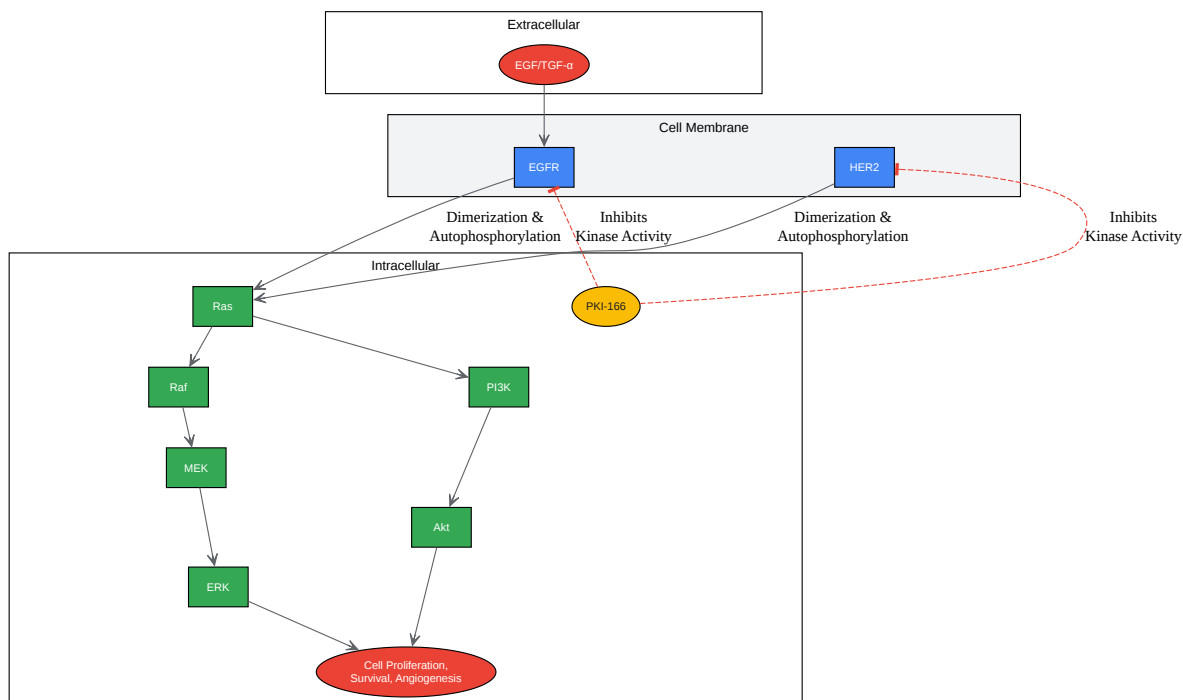
In Vivo Efficacy of PKI-166 in a Pancreatic Cancer Xenograft Model

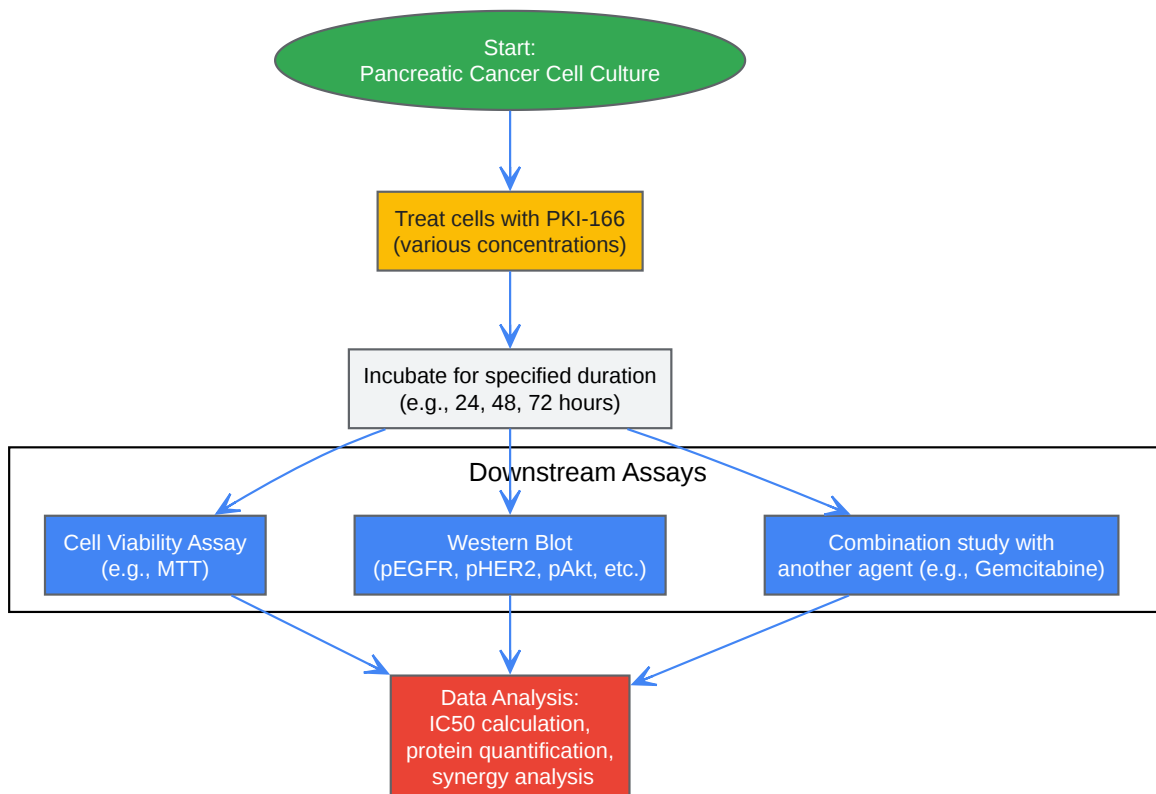
The data below, from a study by Bruns et al. (2000), demonstrates the in vivo anti-tumor activity of **PKI-166**, alone and in combination with gemcitabine, in an orthotopic mouse model using the L3.6pl human pancreatic cancer cell line.[2]

Treatment Group	Median Tumor Volume (Day 35)	Median Survival Time (Days)	Tumor Incidence (Day 35)
Control (HBSS)	N/A	37	100%
Gemcitabine (125 mg/kg, i.p., twice weekly)	Reduced	56	100%
PKI-166 (100 mg/kg, p.o., daily)	Reduced	70	100%
PKI-166 + Gemcitabine	Significantly Reduced	75	75%

Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway in Pancreatic Cancer





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References

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